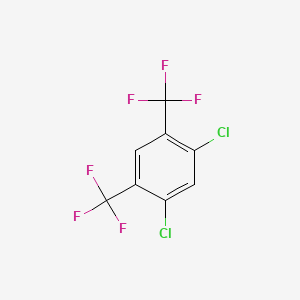

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2Cl2F6 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is characterized by two chlorine atoms and two trifluoromethyl groups attached to a benzene ring . The exact three-dimensional structure could not be found in the available resources.Physical And Chemical Properties Analysis

The molecular weight of 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is 283 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Agrochemical Industry

Summary of the Application

Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Summary of the Application

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Methods of Application

The second method for the synthesis of TFMP derivatives relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

Many candidates are currently undergoing clinical trials .

Thermally Activated Delayed Fluorescence (TADF) Emitters

Summary of the Application

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .

Methods of Application

The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .

Results or Outcomes

The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .

Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

Summary of the Application

1,3,5-tris(trifluoromethyl)benzene may be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .

Methods of Application

This synthesis is achieved by reacting with n-butyllithium and carbon dioxide .

Results or Outcomes

The result is the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

1,5-dichloro-2,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPBUWOOMWSNNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660147 |

Source

|

| Record name | 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene | |

CAS RN |

116412-77-2 |

Source

|

| Record name | 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3,6-dimethyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)

![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)